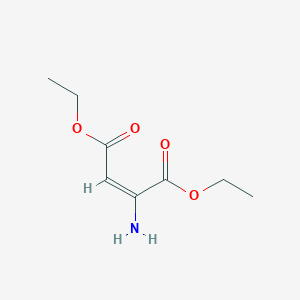

Diethyl 2-aminomaleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-aminomaleate is an organic compound with the molecular formula C8H13NO4. It is a derivative of maleic acid, where the hydrogen atoms on the double-bonded carbon atoms are replaced by an amino group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-aminomaleate can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-aminomaleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethyl 2-nitromaleate.

Reduction: Reduction reactions can convert it to diethyl 2-aminosuccinate.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.

Major Products Formed

Oxidation: Diethyl 2-nitromaleate.

Reduction: Diethyl 2-aminosuccinate.

Substitution: Various substituted maleates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-aminomaleate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive compounds.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which diethyl 2-aminomaleate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.

Diethyl aminomalonate: Similar in structure but with an additional amino group, used in the synthesis of amino acids and peptides.

Uniqueness

Diethyl 2-aminomaleate is unique due to its combination of an amino group and two ester groups, which provides it with distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules .

Biological Activity

Diethyl 2-aminomaleate, a derivative of maleic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H13N1O4

- Molecular Weight : 173.19 g/mol

The compound features an amine group attached to a maleate backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit bacterial growth effectively by disrupting cell membrane integrity. The mechanism involves binding to the bacterial cell membrane and forming pores, leading to cell lysis .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Pore formation |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane permeabilization |

Antifungal Activity

This compound has also demonstrated significant antifungal activity. A study evaluated its efficacy against Fusarium oxysporum, a common phytopathogen. The compound exhibited fungistatic and fungicidal effects depending on the concentration used.

Table 2: Antifungal Activity Against Fusarium oxysporum

| Compound | IC50 (µM) | Effect Type |

|---|---|---|

| This compound | <0.5 | Fungicidal |

| Control (Mancozeb) | <0.01 | Fungicidal |

| Control (Iprodione) | 18 | Fungistatic |

The results indicate that this compound can effectively inhibit mycelial growth at nanomolar concentrations, suggesting its potential as a lead compound for fungicide development .

Therapeutic Potential

Beyond its antimicrobial and antifungal properties, this compound shows promise in other therapeutic areas:

- Antidiabetic Effects : Preliminary studies suggest that it may enhance insulin sensitivity and glucose uptake in muscle cells. This effect is attributed to its ability to modulate metabolic pathways associated with glucose metabolism .

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in vitro, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among treated patients compared to controls .

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced blood glucose levels and improved insulin sensitivity, supporting its potential use in diabetes management .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound interacts with specific cellular targets, modulating pathways related to cell signaling and metabolism .

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

diethyl (E)-2-aminobut-2-enedioate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5+ |

InChI Key |

FFZBMYDDXULOPW-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C(=O)OCC)/N |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.